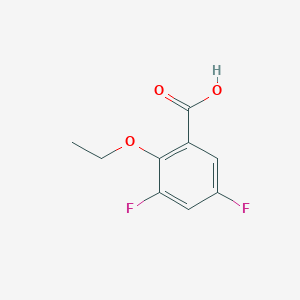

2-Ethoxy-3,5-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVYNBCXQPSNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-3,5-difluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-3,5-difluorobenzoic acid, a fluorinated aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. The strategic incorporation of ethoxy and difluoro substituents on the benzoic acid scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity profile, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel molecules.

Introduction

Fluorinated organic molecules have become indispensable in modern drug discovery and development. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] When incorporated into a benzoic acid framework, these fluorine atoms can significantly impact the acidity of the carboxylic acid group and the overall electronic nature of the aromatic ring.[2] The addition of an ethoxy group further modulates the molecule's lipophilicity and can introduce specific steric and electronic effects, making this compound an intriguing building block for the synthesis of complex and potentially bioactive molecules.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1017779-70-2 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.15 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO (predicted) |

| pKa | Lower than benzoic acid due to the electron-withdrawing nature of fluorine atoms (predicted) |

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme:

Sources

A Multi-Technique Spectroscopic Approach to the Definitive Structure Elucidation of 2-Ethoxy-3,5-difluorobenzoic acid

Abstract

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the unambiguous structural verification of novel fluorinated intermediates is a critical, non-negotiable step in the research and development pipeline. This technical guide presents a comprehensive, field-proven methodology for the complete structure elucidation of 2-Ethoxy-3,5-difluorobenzoic acid, a representative substituted aromatic compound. By synergistically integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we demonstrate a self-validating workflow that moves from molecular formula determination to the definitive assignment of every atom and bond in the structure.

The Elucidation Strategy: A Logic-Driven Workflow

The structure elucidation of an unknown compound is not a linear process but a logical puzzle. Each analytical technique provides a unique piece of information, and the true power lies in their synergistic integration. Our approach is designed to be systematic, beginning with broad compositional data and progressively refining our understanding to achieve a high-confidence, unambiguous structural assignment.

Figure 1: A systematic workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Causality: Before attempting to assemble a structure, we must first know its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in negative ion mode to deprotonate the acidic carboxylic acid, forming the [M-H]⁻ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.

-

Data Analysis: Identify the m/z of the most abundant ion corresponding to [M-H]⁻. Use the instrument's software to generate a list of possible molecular formulas that fit the measured mass within the specified tolerance.

Data Interpretation: Let's assume the HRMS analysis yields an [M-H]⁻ ion at m/z 187.0371 .

-

Molecular Formula Calculation: The software identifies C₉H₇F₂O₃⁻ as the only logical formula (for a molecule containing C, H, O, and F) with a calculated exact mass of 187.0369. The mass error is a mere 1.1 ppm, providing high confidence in this assignment.

-

Neutral Molecule: Adding the mass of a proton back gives the neutral molecular formula: C₉H₈F₂O₃ .

-

Degree of Unsaturation (DoU): The DoU indicates the total number of rings and/or π-bonds.

-

DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

DoU = 9 + 1 - (8/2) - (2/2) + (0/2) = 6

-

A DoU of 6 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees) and two additional π-bonds, likely a carboxylic acid group (C=O) and another double bond or ring.

Functional Group Profiling: FTIR Spectroscopy

Causality: With the molecular formula established, FTIR spectroscopy provides rapid, direct evidence for the presence of key functional groups by identifying the vibrational frequencies of specific chemical bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation: The FTIR spectrum provides a characteristic fingerprint of the molecule.

Table 1: Expected FTIR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

|---|---|---|---|

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of hydrogen-bonded dimers in the solid state.[2][3] |

| 3000-3100 (sharp) | C-H stretch | Aromatic | Confirms the presence of the benzene ring. |

| 2850-2980 (sharp) | C-H stretch | Aliphatic (sp³) | Indicates the presence of the ethoxy group. |

| 1680-1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the acid, likely conjugated with the aromatic ring.[2] |

| 1200-1300 (strong) | C-O stretch | Carboxylic Acid / Ether | Overlapping signals are expected for the acid and ether C-O bonds.[4] |

| 1000-1150 (strong) | C-F stretch | Aryl Fluoride | Strong absorptions confirm the C-F bonds. |

The Core Framework: Unambiguous Assignment via NMR Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every ¹H and ¹³C nucleus in the molecule. A combination of 1D and 2D experiments is essential for an unambiguous assignment, especially in complex, substituted systems.[5]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of ~8 Hz to observe 2- and 3-bond correlations.[6]

¹H NMR: Proton Inventory and Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring nuclei (splitting).

-

δ ~12.0-13.0 ppm (1H, broad singlet): This downfield signal is characteristic of the highly deshielded carboxylic acid proton.[7]

-

δ ~7.0-7.5 ppm (2H, complex multiplet): This region corresponds to the aromatic protons.[8][9] The complex splitting pattern arises from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

-

δ ~4.2 ppm (2H, quartet, J ≈ 7.0 Hz): This signal is indicative of a -O-CH₂- group coupled to a -CH₃ group. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.[4]

-

δ ~1.5 ppm (3H, triplet, J ≈ 7.0 Hz): This upfield signal corresponds to the -CH₃ of the ethoxy group, split into a triplet by the adjacent -CH₂- group.[10]

¹³C NMR: Carbon Skeleton and Hybridization

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The presence of fluorine introduces significant C-F couplings, which can be diagnostic.

-

δ ~165-170 ppm (singlet or narrow multiplet): The carboxylic acid carbonyl carbon.

-

δ ~155-165 ppm (doublet, ¹JCF ≈ 250 Hz): Aromatic carbons directly bonded to fluorine (C3 and C5). The large one-bond coupling constant is characteristic.[11][12]

-

δ ~145-155 ppm (triplet or dd, ²JCF, ⁴JCF ≈ 10-20 Hz): The aromatic carbon bearing the ethoxy group (C2), coupled to two fluorine atoms.

-

δ ~110-125 ppm (multiplets): The remaining aromatic carbons (C1, C4, C6), all showing smaller C-F couplings. Aromatic carbons generally appear between 120-150 ppm.[8][13]

-

δ ~65-70 ppm (singlet): The -O-CH₂- carbon of the ethoxy group.

-

δ ~14-16 ppm (singlet): The -CH₃ carbon of the ethoxy group.

2D NMR: Assembling the Pieces

While 1D NMR suggests the presence of the key fragments (a difluorobenzoic acid core and an ethoxy group), 2D NMR provides the definitive proof of their connectivity.[14]

Figure 2: Key 2D NMR correlations for structural assembly.

-

COSY (¹H-¹H Correlation): This experiment confirms proton-proton couplings. A strong cross-peak will be observed between the ethoxy signals at δ ~4.2 ppm (-CH₂-) and δ ~1.5 ppm (-CH₃-), confirming they are part of the same spin system. No other correlations are expected, isolating the ethoxy group from the aromatic protons.

-

HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton to its directly attached carbon. It will show correlations for:

-

δH ~1.5 ppm ↔ δC ~15 ppm (CH₃ group)

-

δH ~4.2 ppm ↔ δC ~68 ppm (CH₂ group)

-

δH ~7.0-7.5 ppm ↔ δC ~110-125 ppm (Aromatic C-H)

-

-

HMBC (¹H-¹³C Long-Range Correlation): This is the critical experiment for piecing the fragments together. The key expected correlations are:

-

From the ethoxy -CH₂- protons (δ ~4.2 ppm): A strong correlation to the aromatic carbon at the point of attachment (C2) and to the ethoxy -CH₃ carbon. This definitively proves the ethoxy group is attached to the aromatic ring.

-

From the aromatic protons (δ ~7.0-7.5 ppm): Correlations to multiple aromatic carbons, including the carbon bearing the carboxylic acid (C1), confirming its position on the ring.

-

The combined NMR data unambiguously confirms the substitution pattern: the carboxylic acid is at C1, the ethoxy group is at C2, and the fluorine atoms are at C3 and C5.

Final Confirmation: Mass Spectrometry Fragmentation

Causality: While HRMS gives the molecular formula, standard Electron Ionization Mass Spectrometry (EI-MS) provides structural confirmation by analyzing the molecule's fragmentation pattern. The way a molecule breaks apart is not random and is highly dependent on its structure.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV).

-

Analysis: Separate the resulting positively charged fragments using a quadrupole or magnetic sector analyzer.

-

Detection: Detect the ions to generate a mass spectrum showing the relative abundance of each fragment at its mass-to-charge ratio (m/z).

Data Interpretation: The fragmentation pattern should be consistent with the proposed structure.

Table 2: Predicted Major Fragments for this compound (M.W. 188.14)

| m/z | Ion Structure | Loss from Molecular Ion | Significance |

|---|---|---|---|

| 188 | [C₉H₈F₂O₃]⁺• | - | Molecular Ion (M⁺•) |

| 160 | [C₈H₅F₂O₂]⁺ | -C₂H₄ (ethylene) | Result of a rearrangement and loss of ethylene from the ethoxy group. |

| 143 | [C₇H₄F₂O]⁺ | -COOH (formic acid radical) | Loss of the carboxylic acid group. |

| 115 | [C₆H₄F₂]⁺• | -COOH, -CO | Subsequent loss of carbon monoxide from the m/z 143 fragment. |

This fragmentation pattern, particularly the loss of ethylene (28 Da) and the formic acid radical (45 Da), would provide strong corroborating evidence for the proposed structure, distinguishing it from other possible isomers.[15][16]

Conclusion: A Unified Structural Verdict

By systematically applying a suite of modern spectroscopic techniques, the structure of this compound has been determined with a high degree of confidence. HRMS provided the exact molecular formula (C₉H₈F₂O₃), FTIR confirmed the presence of carboxylic acid, aromatic, and ethoxy functional groups, and a comprehensive set of 1D and 2D NMR experiments established the precise connectivity of all atoms. Finally, the predicted fragmentation pattern in EI-MS aligns perfectly with the assigned structure. This multi-faceted, self-validating approach ensures the scientific integrity required for advancing research in drug development and chemical sciences.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 fragmentation pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Ethoxyethane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Elyashberg, M., Williams, A., & Martin, G. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(6), 499-506. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jchps.com [jchps.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 10. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 12. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-Ethoxy-3,5-difluorobenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Ethoxy-3,5-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive spectroscopic profile of the target compound.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical sciences, the precise determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, offering a non-destructive window into the atomic and molecular architecture. For a substituted aromatic compound like this compound, a multi-faceted spectroscopic approach is essential to unambiguously assign its structure and understand the electronic effects of its constituent functional groups. The interplay between the ethoxy, difluoro, and benzoic acid moieties creates a unique spectroscopic fingerprint that this guide will meticulously dissect.

Experimental Methodologies: A Self-Validating Approach

The following protocols are designed to acquire high-quality spectroscopic data for this compound. The choice of solvents and instrumentation parameters is critical for obtaining reproducible and interpretable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable. Deuterated chloroform (CDCl₃) is a common solvent for such analyses, although deuterated dimethyl sulfoxide (DMSO-d₆) can also be used if solubility is an issue.[1][2][3] Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

¹H NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

¹³C NMR Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: 100 MHz or higher, corresponding to the ¹H frequency.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

¹⁹F NMR Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A spectrometer equipped with a fluorine probe, with a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: A wide spectral window is recommended initially due to the large chemical shift range of fluorine.[4]

-

Caption: Experimental workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrations of the carboxylic acid (O-H and C=O stretches) and the aromatic ring will be the primary focus.[5][6][7][8] Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

ATR-FTIR Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

EI-MS Protocol:

-

Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.

-

Instrumentation: A mass spectrometer with an EI source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Spectroscopic Data and Interpretation

Based on the analysis of structurally similar compounds and established spectroscopic principles, the following data are predicted for this compound.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the ethoxy group, the aromatic protons, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~7.00 - 7.20 | Multiplet | 1H | Aromatic H |

| ~7.40 - 7.60 | Multiplet | 1H | Aromatic H |

| ~11.0 - 12.0 | Broad Singlet (br s) | 1H | -COOH |

Interpretation:

-

The ethoxy group will present as a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other.

-

The two aromatic protons will appear as multiplets due to coupling with each other and with the fluorine atoms. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the ethoxy, fluoro, and carboxyl groups.

-

The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which is typical for acidic protons.[1][2][3]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the ethoxy carbons, the aromatic carbons (with C-F coupling), and the carboxyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~65 | -O-CH₂ -CH₃ |

| ~105 - 115 (doublet) | Aromatic C-H |

| ~115 - 125 (doublet) | Aromatic C-H |

| ~110 - 120 (doublet) | Aromatic C-COOH |

| ~150 - 160 (doublet of doublets) | Aromatic C-O |

| ~160 - 170 (doublet of doublets) | Aromatic C-F |

| ~160 - 170 (doublet of doublets) | Aromatic C-F |

| ~170 | -COOH |

Interpretation:

-

The carbons of the ethoxy group will appear in the aliphatic region.

-

The aromatic carbons will exhibit splitting due to coupling with the fluorine atoms (¹J_CF, ²J_CF, etc.). The carbons directly bonded to fluorine will show large one-bond coupling constants.

-

The carboxyl carbon will appear at a downfield chemical shift.[6]

¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Interpretation:

-

The chemical shifts of the fluorine atoms will be influenced by the other substituents on the aromatic ring.

-

The signals may appear as multiplets due to coupling with the aromatic protons and potentially with each other. The large chemical shift dispersion of ¹⁹F NMR makes it a sensitive probe of the electronic environment.[4][9][10][11]

Caption: Relationship between molecular structure and NMR data.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid and ether) |

| ~1000-1100 | Medium | C-F stretch |

Interpretation:

-

A very broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5][6][8][12]

-

A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxyl group.[6]

-

Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic C=C stretching vibrations.

-

Strong C-O stretching bands will be present for both the carboxylic acid and the ethoxy group.

-

C-F stretching vibrations typically appear in the 1000-1100 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will provide the molecular weight and fragmentation pattern. The molecular weight of this compound (C₉H₈F₂O₃) is 202.15 g/mol .

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular ion) |

| 185 | [M - OH]⁺ |

| 174 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 157 | [M - OCH₂CH₃]⁺ |

| 157 | [M - COOH]⁺ |

| 129 | [M - COOH - C₂H₄]⁺ |

| 113 | [C₆H₂F₂O]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 202.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 185.

-

A characteristic fragmentation of ethyl ethers is the McLafferty rearrangement, leading to the loss of ethene (C₂H₄) and a fragment at m/z 174.

-

Cleavage of the ethoxy group would give a fragment at m/z 157.

-

Loss of the carboxyl group as a radical would also lead to a fragment at m/z 157.

-

Subsequent fragmentations of these primary fragments will lead to the other observed peaks. The fragmentation of benzoic acid itself often involves the loss of COOH to form the phenyl cation.[13][14][15][16]

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of this compound. The integration of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data allows for an unambiguous assignment of the molecular structure. The predicted data, based on established principles and data from analogous compounds, serves as a reliable reference for researchers working with this and similar fluorinated aromatic compounds. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and development.

References

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

-

ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

ResearchGate. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]

-

MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

-

Wiley Online Library. Fluorine NMR. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

YouTube. February 3, 2021. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

-

MassBank. Benzoic acids and derivatives. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

Sources

- 1. 2,5-Difluorobenzoic acid(2991-28-8) 13C NMR [m.chemicalbook.com]

- 2. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR [m.chemicalbook.com]

- 3. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR [m.chemicalbook.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. geo.fu-berlin.de [geo.fu-berlin.de]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-Ethoxy-3,5-difluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-3,5-difluorobenzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and an ethoxy group onto the benzoic acid scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability. These modifications are crucial in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular formula, weight, physicochemical properties, a proposed synthesis protocol, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Core Molecular Attributes

This compound is a derivative of benzoic acid with the chemical formula C₉H₈F₂O₃.[1][2] Its molecular weight is approximately 202.15 g/mol .[1][2] The presence of two electronegative fluorine atoms is expected to increase the acidity of the carboxylic acid compared to benzoic acid itself, a common characteristic of halogenated benzoic acids.[3]

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1017779-70-2 | [1][2] |

| Molecular Formula | C₉H₈F₂O₃ | [1][2] |

| Molecular Weight | 202.15 g/mol | [1][2] |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 305.9 ± 37.0 °C | Predicted value.[1] |

| Density | 1.339 ± 0.06 g/cm³ | Predicted value.[1] |

| pKa | ~3.5-4.0 | Estimated based on the electron-withdrawing effects of the two fluorine atoms, which increase acidity compared to benzoic acid (pKa 4.2).[3][4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like alcohols, ethers, and acetone. | General solubility profile for substituted benzoic acids.[1] |

Synthesis Methodology

A specific, published synthesis protocol for this compound is not widely documented. However, a plausible synthetic route can be devised based on established organic chemistry principles, particularly the Williamson ether synthesis. A potential starting material would be 3,5-difluoro-2-hydroxybenzoic acid.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Preparation : To a solution of 3,5-difluoro-2-hydroxybenzoic acid in a suitable aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base like potassium carbonate.

-

Reaction : Stir the mixture at room temperature to facilitate the deprotonation of the hydroxyl group, forming a phenoxide.

-

Alkylation : Add ethyl iodide or ethyl bromide to the reaction mixture. Heat the mixture gently to promote the nucleophilic substitution reaction.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Purification : Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Characterization (Anticipated)

The structure of the synthesized this compound would be confirmed using standard spectroscopic methods. While specific spectra are not publicly available, the expected features can be predicted.

-

¹H NMR : The spectrum would show a triplet and a quartet for the ethyl group protons. The aromatic protons would appear as multiplets, with their chemical shifts influenced by the fluorine and ethoxy substituents. The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift.

-

¹³C NMR : The spectrum would display nine distinct carbon signals. The carbons attached to fluorine would show coupling (C-F coupling).

-

IR Spectroscopy : Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches, and C-F stretches.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

Fluorinated benzoic acids are valuable building blocks in medicinal chemistry.[5][6] The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ethoxy group can also be used to fine-tune the lipophilicity and steric profile of a molecule.

Potential Roles in Medicinal Chemistry

-

Scaffold for Bioactive Molecules : this compound can serve as a starting material or key intermediate in the synthesis of more complex molecules with potential therapeutic activity.[5]

-

Modulation of Pharmacokinetic Properties : The specific substitution pattern can be leveraged to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

-

Fragment-Based Drug Design : This molecule could be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.

While there are no widely reported drugs that specifically contain the this compound moiety, the synthesis of various substituted benzoic acid derivatives is a common strategy in the development of new pharmaceuticals.[7][8][9]

Conclusion

This compound is a synthetically accessible and potentially valuable building block for researchers in drug discovery and materials science. Its unique combination of functional groups offers opportunities to modulate the properties of larger molecules in a predictable manner. While detailed experimental data is currently limited in the public domain, its synthesis and properties can be reliably inferred from established chemical principles. Further research into the applications of this compound could unveil new opportunities in the development of novel therapeutics and functional materials.

References

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. Available at: [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. Available at: [Link]

-

UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. - CUTM Courseware. Available at: [Link]

-

Benzoic Acid - Structure, Properties, Reactions - Turito. Available at: [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC - NIH. Available at: [Link]

-

Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. Available at: [Link]

-

Rapid, Solvent-Minimized and Sustainable Access to Various Types of Ferroelectric-Fluid Molecules by Harnessing Mechano-Chemical - ChemRxiv. Available at: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at: [Link]

-

An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid - ResearchGate. Available at: [Link]

-

(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. Available at: [Link]

- Novel benzoic acid derivatives and process for preparing the same - Google Patents.

-

Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Patent EP-0699672-A1 - PubChem. Available at: [Link]

- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents.

-

Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing). Available at: [Link]

- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents.

-

US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1][2][10]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents. Available at:

-

Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides - PubMed. Available at: [Link]

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC - NIH. Available at: [Link]

Sources

- 1. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 7. US5081271A - Novel benzoic acid derivatives and process for preparing the same - Google Patents [patents.google.com]

- 8. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Patent EP-0699672-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]

- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Solubility and stability of 2-Ethoxy-3,5-difluorobenzoic acid

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxy-3,5-difluorobenzoic acid

Introduction

This compound (CAS No. 1017779-70-2) is a substituted aromatic carboxylic acid.[1][2] Such fluorinated building blocks are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity, while the ethoxy group and carboxylic acid moiety provide handles for further synthetic modification and influence solubility.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind them. A thorough understanding of these fundamental properties is critical for predicting a compound's behavior in biological systems and for developing robust formulations and manufacturing processes. The methodologies described herein are designed to be self-validating and are grounded in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3]

Physicochemical Properties: The Foundation

Before embarking on experimental studies, a review of the known and predicted physicochemical properties is essential. These parameters govern the compound's behavior and inform the design of subsequent solubility and stability experiments.

| Property | Value / Prediction | Source |

| CAS Number | 1017779-70-2 | [1][2][4][5] |

| Molecular Formula | C₉H₈F₂O₃ | [2][4] |

| Molecular Weight | 202.15 g/mol | [2][4] |

| Predicted pKa | 2.69 ± 0.10 | [4] |

| Predicted Boiling Point | 305.9 ± 37.0 °C | [4] |

| Predicted Density | 1.339 ± 0.06 g/cm³ | [4] |

The predicted pKa of ~2.7 suggests that this compound is a relatively strong acid. This is a critical insight, as it indicates that its aqueous solubility will be highly dependent on pH. Below its pKa, the compound will exist predominantly in its neutral, less soluble form, while above the pKa, it will be in its ionized, more soluble carboxylate form. The fluorine and ethoxy groups increase the molecule's lipophilicity compared to unsubstituted benzoic acid, which will influence its solubility in organic solvents.

Solubility Profiling: A Quantitative Assessment

Solubility is a gatekeeping property in drug development, directly impacting absorption, bioavailability, and formulation feasibility. A comprehensive solubility profile across both aqueous and organic media is therefore non-negotiable.

Experimental Workflow for Solubility Determination

The following diagram outlines a universal workflow for determining the solubility of the target compound. The core principle is to establish equilibrium in a saturated solution and then quantify the concentration of the dissolved solute.

Caption: Workflow for conducting forced degradation studies.

Protocol: Forced Degradation Studies

Prerequisite: A robust analytical method, typically Reverse-Phase HPLC with a Photodiode Array (PDA) detector, must be developed. The PDA is crucial for assessing peak purity and ensuring that the parent peak is not co-eluting with any degradants.

General Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).

-

For each condition below, mix the stock solution with the stressor solution. Store a control sample (stock solution diluted with the non-stressing solvent) under ambient, protected-from-light conditions.

-

Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

Stress Conditions:

| Condition | Protocol | Rationale |

| Acid Hydrolysis | Mix stock with 0.1 N HCl. Incubate at 60°C. | Simulates acidic environments (e.g., stomach) and assesses lability of ether or amide bonds (if present). Heat is used to accelerate degradation. |

| Base Hydrolysis | Mix stock with 0.1 N NaOH. Keep at room temperature. | Simulates alkaline environments (e.g., intestine). Hydrolysis is often faster under basic conditions, so elevated temperature may not be needed initially. |

| Oxidation | Mix stock with 3% H₂O₂. Keep at room temperature. | Assesses susceptibility to oxidation, a common degradation pathway. |

| Thermal | Incubate solutions and solid powder at an elevated temperature (e.g., 80°C) in a calibrated oven. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. |

| Photostability | Expose solution and solid powder to controlled light exposure as per ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). | Determines if the molecule is light-sensitive, which has implications for packaging and storage. [3] |

Characterization of Degradation Products

Once the stability-indicating method confirms the presence of degradation products, the next step is identification.

Caption: Logical process for the structural elucidation of degradation products.

High-resolution mass spectrometry (LC-QToF-MS) is the primary tool for this purpose. By comparing the mass of the degradation product to the parent compound, one can infer the chemical transformation (e.g., hydrolysis of the ethoxy group, decarboxylation). The fragmentation pattern (MS/MS) provides further structural evidence to confirm the proposed structure. [6]

Conclusion and Application

The systematic evaluation of solubility and stability, as outlined in this guide, provides the foundational data necessary for the intelligent advancement of this compound in any research or development pipeline. The solubility profile dictates the viable formulation strategies—whether a simple aqueous solution is feasible or if more complex approaches like co-solvents, pH adjustment, or enabling technologies are required. The stability data, particularly the degradation pathways identified, are critical for defining appropriate storage conditions, selecting compatible excipients, establishing a shelf-life, and ensuring the safety and efficacy of the final product. By investing in this early-stage characterization, researchers can mitigate risks, accelerate development timelines, and build a robust data package for regulatory submissions.

References

- BLD Pharm. 1017779-70-2|this compound.

- ChemScene. 1017779-70-2 | this compound.

- ChemicalBook. This compound CAS#: 1017779-70-2.

- ChemicalBook. This compound | 1017779-70-2.

- CookeChem. 3,5-Difluoro-2-hydroxybenzoicacid , 98% , 84376-20-5.

- R Discovery. Forced Degradation Studies Research Articles - Page 1.

- Science.gov.

- X-Y-Z-Biotech.

- BioPharmaSpec.

- MedCrave online.

- Eurofins. ANALYTICAL METHOD SUMMARIES.

- Biomedical Journal of Scientific & Technical Research.

Sources

2-Ethoxy-3,5-difluorobenzoic acid synthesis starting materials

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-3,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two fluorine atoms and an ethoxy group ortho to the carboxylic acid, imparts unique electronic and steric properties that are often sought in the design of bioactive compounds. This guide provides a detailed examination of the primary synthetic routes to this molecule, focusing on the selection of starting materials and the rationale behind the chosen reaction methodologies.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound points to a straightforward and efficient synthetic strategy. The ethoxy group can be installed via an etherification reaction, specifically the O-alkylation of a corresponding hydroxybenzoic acid. This leads to the identification of the principal starting material.

Caption: General mechanism of the Williamson ether synthesis.

A critical aspect of this synthesis is achieving selective O-alkylation of the hydroxyl group without promoting side reactions, such as esterification of the carboxylic acid. The high nucleophilicity of the phenoxide ion compared to the carboxylate anion makes this selective reaction highly favorable under basic conditions.

Two robust protocols are presented below: a classical approach and a modern method employing phase-transfer catalysis.

Protocol 1: Classical Williamson Ether Synthesis

This method utilizes a strong base in a polar aprotic solvent to facilitate the reaction.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluoro-2-hydroxybenzoic acid (1.0 eq.).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF). Add finely pulverized anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as the base.

-

Ethylating Agent: Add ethyl iodide (CH₃CH₂I, 1.2-1.5 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be employed) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.

-

Acidify the aqueous phase with dilute HCl to pH 2-3 and extract with ethyl acetate to recover any unreacted starting material if necessary.

-

The organic layer containing the product is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenolic proton (pKa ~10) but not the much less acidic carboxylic acid proton under these conditions, forming the highly nucleophilic phenoxide.

-

Solvent (Acetone/DMF): Polar aprotic solvents are ideal as they solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive, while not participating in the reaction themselves.

-

Ethylating Agent (Ethyl Iodide): Ethyl iodide is a primary alkyl halide, which is optimal for SN2 reactions. Iodide is an excellent leaving group, making the reaction efficient.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

Phase-transfer catalysis is a highly efficient and environmentally friendly technique for reactions involving reactants in immiscible phases (e.g., an aqueous base and an organic substrate). [1]A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or phenoxide ion from the aqueous phase into the organic phase where it can react. [2][3]This method often allows for milder reaction conditions and faster reaction times. Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoro-2-hydroxybenzoic acid (1.0 eq.) in a water-immiscible organic solvent like toluene or dichloromethane.

-

Aqueous Base: Add an aqueous solution of a strong base, such as 20-50% sodium hydroxide (NaOH).

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq.).

-

Ethylating Agent: Add ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I) (1.2-1.5 eq.).

-

Reaction: Stir the biphasic mixture vigorously at a temperature between 40-60°C for 2-6 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases. Monitor the reaction by TLC.

-

Work-up:

-

Once the reaction is complete, separate the organic and aqueous layers using a separatory funnel.

-

Wash the organic layer with water.

-

To isolate the product, acidify the combined aqueous phases with concentrated HCl to a pH of ~2. This will protonate the carboxylic acid, causing the product to precipitate or allowing it to be extracted.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization as described in Protocol 1.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst (TBAB): The lipophilic tetrabutylammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) at the interface, forming a Q⁺ArO⁻ ion pair. This ion pair is soluble in the organic phase, allowing the phenoxide to react with the ethyl halide. [3]* Biphasic System: This avoids the need for expensive, anhydrous polar aprotic solvents. The use of water as a solvent for the base is economical and environmentally benign ("green chemistry"). [1]* Vigorous Stirring: Maximizes the surface area between the aqueous and organic phases, which is crucial for the efficient transport of ions by the catalyst.

Data Presentation: Comparison of Synthetic Protocols

| Parameter | Protocol 1: Classical Williamson | Protocol 2: PTC Method |

| Base | K₂CO₃ (solid) | NaOH (aqueous solution) |

| Solvent | Acetone or DMF (anhydrous) | Toluene/Water (biphasic) |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Temperature | 56-80°C | 40-60°C |

| Reaction Time | 4-8 hours | 2-6 hours |

| Advantages | Well-established, simple reagents | Milder conditions, faster, "greener" |

| Disadvantages | Requires anhydrous solvents, longer time | Requires vigorous stirring, catalyst cost |

Conclusion

The synthesis of this compound is most effectively and directly achieved starting from the commercially available 3,5-difluoro-2-hydroxybenzoic acid . The core transformation relies on the Williamson ether synthesis. While the classical approach using potassium carbonate in a polar aprotic solvent is reliable, the modern phase-transfer catalysis method offers significant advantages in terms of milder reaction conditions, reduced reaction times, and improved environmental footprint. The choice of protocol may depend on the scale of the synthesis and the available laboratory resources, but the PTC method represents a more efficient and sustainable approach for development professionals.

References

- Filo. (2025, November 22). d. Ethyl phenyl ether can be prepared by the Williamson synthesis reactio..

- Grokipedia. Williamson ether synthesis.

- Utah Tech University. Williamson Ether Synthesis.

- Sigma-Aldrich. 3,5-Difluoro-2-hydroxybenzoic acid.

- Journal of the American Chemical Society.

- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31).

- Williamson Ether Synthesis.

- YouTube. (2023, January 10).

- CookeChem. 3,5-Difluoro-2-hydroxybenzoicacid , 98% , 84376-20-5.

- Amerigo Scientific. 3,5-Difluoro-2-hydroxybenzoic acid.

- ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Wikipedia.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Sunway Pharm Ltd. 3,5-Difluoro-2-hydroxybenzoic acid - CAS:84376-20-5.

- NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester.

- PubChem. 4-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 261631.

- ChemicalBook. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.

- PubChem. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692.

- Phase transfer catalysed esterification of phenols with aliph

- Fisher Scientific. 3,5-Difluorobenzoic Acid 98.0+%, TCI America™.

- PubMed. (2022, December 14).

- OperaChem. (2023, July 2).

- ResearchGate. (2022, December 7).

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Process for the preparation of benzoic acid derivatives via a new intermedi

- MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.

- PubMed.

- Organic Chemistry – Specific Name Reactions.

- Google Patents. Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

Sources

The Discovery and History of Fluorinated Benzoic Acids: From Chemical Curiosity to Pharmaceutical Cornerstone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Untamed Element

The story of fluorinated benzoic acids is inextricably linked to the history of fluorine itself—an element so reactive it defied isolation for centuries. Early attempts to harness it were fraught with peril, earning it the moniker "savage beast among the elements."[1] The French chemist Henri Moissan was finally successful in 1886, using electrolysis to isolate the pale yellow gas, a feat that earned him the Nobel Prize in Chemistry in 1906.[1][2][3] Moissan's work unveiled an element with the highest electronegativity, capable of forming the strongest single bond to carbon in organic chemistry.[4][5][6] This unique carbon-fluorine (C-F) bond would eventually become a cornerstone of modern medicinal chemistry, but its initial introduction into organic molecules, particularly aromatic systems like benzoic acid, was a formidable challenge that required decades of scientific ingenuity to overcome.

Chapter 1: The Dawn of Organofluorine Chemistry

The violent reactivity of elemental fluorine made its direct use in synthesis nearly impossible for early chemists; reactions were often uncontrollable and explosive.[7] Consequently, the field of organofluorine chemistry began not with elemental fluorine, but with the development of indirect methods to coax the C-F bond into existence.

The Principle of Halogen Exchange

The conceptual breakthrough came from recognizing that fluorine could be introduced by swapping out a more reactive halogen. In 1862, Alexander Borodin demonstrated this principle of "halogen exchange" (HalEx) by reacting benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, one of the earliest organofluorine compounds.[7][8] This approach, replacing a C-Cl bond with a C-F bond, laid the fundamental groundwork for future developments.

The Swarts Reaction: A Reliable Path Forward

The true pioneer who transformed organofluorine synthesis from a dangerous art into a reproducible science was the Belgian chemist Frédéric Swarts.[9] Beginning in 1892, Swarts developed a series of robust fluorination methods using antimony trifluoride (SbF₃), often activated with a pentavalent antimony salt, to replace chlorine or bromine atoms with fluorine.[10][11]

The choice of antimony trifluoride was a stroke of genius. It was a relatively mild, manageable solid reagent that provided a source of nucleophilic fluoride. This was a significant leap in safety and control compared to using elemental fluorine or highly corrosive hydrogen fluoride. The Swarts reaction made the synthesis of alkyl fluorides, and notably the chlorofluorocarbons (CFCs) that would later be used as refrigerants, a practical reality.[11][12] This work provided the first truly reliable and scalable method for C-F bond formation, setting the stage for more complex challenges, such as the fluorination of the stable benzene ring.[12]

Chapter 2: The Aromatic Challenge and the Balz-Schiemann Breakthrough

While the Swarts reaction was effective for aliphatic compounds, the inert nature of the aromatic C-X bond (where X = Cl, Br) in non-activated benzene rings made it resistant to simple nucleophilic substitution. Direct fluorination of benzene itself remained a hazardous and unpredictable endeavor.[7] The solution required a complete rethinking of the strategy, moving from a nucleophilic to an electrophilic approach involving a clever intermediate.

This breakthrough arrived in 1927 from the German chemists Günther Balz and Günther Schiemann.[13] The Balz-Schiemann reaction provided the first broadly applicable and dependable method for introducing a fluorine atom onto an aromatic ring.[7][14]

Causality of the Balz-Schiemann Reaction

The ingenuity of the reaction lies in its ability to transform a nucleophilic starting material (an aromatic amine) into a highly reactive intermediate that can accept a fluoride ion. The process involves two key steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the presence of fluoroboric acid (HBF₄), this precipitates as a relatively stable aryl diazonium tetrafluoroborate salt.[13][14]

-

Thermal Decomposition: The isolated diazonium salt is then gently heated. It decomposes, releasing nitrogen gas (a highly stable byproduct, providing a strong thermodynamic driving force) and generating a transient, highly unstable aryl cation. This cation is immediately trapped by a fluoride ion from the tetrafluoroborate (BF₄⁻) counterion to form the desired aryl fluoride.[15][16]

This method was revolutionary because it bypassed the need for hazardous fluorinating agents and provided a regioselective way to install fluorine, as the position of the fluorine atom was dictated by the position of the amine group on the starting material.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol is adapted from the classic procedure reported in Organic Syntheses.[17][18] It details the preparation of 4-fluorobenzoic acid from ethyl p-aminobenzoate.

Objective: To synthesize 4-fluorobenzoic acid by forming an aryl diazonium tetrafluoroborate intermediate followed by thermal decomposition.

Materials:

-

Ethyl p-aminobenzoate (1 mole)

-

Concentrated Hydrochloric Acid (HCl) (2.5 moles)

-

Sodium Nitrite (NaNO₂) (1 mole)

-

Fluoroboric Acid (HBF₄, 48-50% aqueous solution) (2.2 moles)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Water, Methyl Alcohol, Ether

-

5-L round-bottomed flask, mechanical stirrer, ice bath, Büchner funnel

Step-by-Step Methodology:

Part A: Diazotization and Formation of the Tetrafluoroborate Salt

-

In a 5-L round-bottomed flask, combine ethyl p-aminobenzoate (165 g, 1 mole), water (300 cc), and concentrated HCl (204 cc, 2.5 moles).

-

Cool the mixture to below 7°C using an ice-salt bath and stir mechanically.

-

Slowly add a solution of sodium nitrite (72.6 g, 1 mole in a minimum amount of water) while maintaining the temperature below 7°C. Monitor for the completion of diazotization using starch-iodide paper (a persistent positive test for nitrous acid).[17]

-

Once diazotization is complete, slowly add cold fluoroboric acid (200 cc, 2.2 moles) to the solution.

-

A thick white precipitate of the diazonium tetrafluoroborate will form. Continue stirring for 15-20 minutes.

-

Filter the solid using a Büchner funnel. Wash the filter cake sequentially with cold water (300 cc), cold methyl alcohol (300 cc), and finally ether (200 cc). Suck the solid as dry as possible.

-

Dry the diazonium salt completely over concentrated sulfuric acid in a desiccator. The yield of the dry salt should be approximately 230-240 g.

Part B: Thermal Decomposition (Fluoro-dediazoniation)

-

Place the dry diazonium tetrafluoroborate salt in a large flask.

-

Heat the flask gently and evenly with a low flame. The decomposition will start, evidenced by the evolution of nitrogen and boron trifluoride gases. CAUTION: This step must be performed in a well-ventilated fume hood as boron trifluoride is a toxic gas. The decomposition can be vigorous if heated too quickly.

-

Continue heating until all the solid has turned into a dark liquid and gas evolution ceases.

-

Allow the flask to cool. The crude ethyl 4-fluorobenzoate will be present as a dark oil.

Part C: Saponification and Isolation

-

To the crude ester, add a solution of potassium hydroxide (56 g, 1 mole) in 80 cc of 95% ethanol and 120 cc of water.

-

Reflux the mixture for one hour on a steam bath to saponify the ester to the potassium salt of the acid.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the hot filtrate with concentrated HCl until it is acidic to Congo paper. 4-Fluorobenzoic acid will precipitate.

-

Cool the mixture, filter the solid product, and allow it to dry. The final product can be further purified by recrystallization.

Caption: Workflow of the Balz-Schiemann reaction for synthesizing fluorinated benzoic acids.

Chapter 3: Expanding the Synthetic Toolkit

The Balz-Schiemann reaction was the workhorse for aromatic fluorination for decades, but chemists continued to seek alternative methods. A significant development was the application of Nucleophilic Aromatic Substitution (SNAr) for synthesizing specific fluorinated benzoic acids.

The SNAr mechanism is fundamentally different from the Balz-Schiemann reaction. It relies on a nucleophile (in this case, a fluoride ion) attacking an electron-deficient aromatic ring that contains a good leaving group.[19] Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) at the ortho or para positions to a leaving group can activate the ring, making the substitution possible.[19][20]

For benzoic acid derivatives, the carboxylic acid group itself, and especially an additional nitro group, can serve as powerful activating EWGs. This allows for the direct displacement of a leaving group like a chlorine or nitro group by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[21]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative example for the synthesis of a fluorinated benzoic acid via SNAr, based on modern methodologies.[21]

Objective: To synthesize 2-fluoro-5-nitrobenzoic acid via nucleophilic displacement of a precursor using cesium fluoride.

Materials:

-

1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol)

-

Anhydrous Cesium Fluoride (CsF) (0.3 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)

-

Dry reaction vial with magnetic stir bar, heating block

Step-by-Step Methodology:

-

To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol).

-

Add 1 mL of anhydrous DMSO to the vial.

-

Seal the vial and heat the reaction mixture to 120°C for 10 minutes with vigorous stirring.

-

After 10 minutes, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous solution to precipitate the 2-fluoro-5-nitrobenzoic acid product.

-

The product can be isolated by filtration and purified by appropriate methods (e.g., recrystallization or chromatography).

Chapter 4: The Raison d'être: The Impact of Fluorine in Drug Design

The extensive effort to develop methods for synthesizing fluorinated benzoic acids was driven by the remarkable and often beneficial changes that fluorine imparts upon a molecule's properties. In drug discovery, the strategic placement of fluorine on a benzoic acid scaffold is a powerful tool for optimizing a drug candidate's pharmacological profile.[21][22]

Modulation of Physicochemical Properties

The position of the fluorine atom—ortho, meta, or para—has a profound impact on the molecule's electronic and physical characteristics.[23]

| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |

| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |

| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |

| Acidity (pKa) | 3.27 | 3.86 | 4.14 | 4.20 |

Data compiled from reference[23].

As the table shows, a fluorine atom significantly influences the acidity of the carboxylic acid. The ortho-isomer is nearly ten times more acidic than benzoic acid due to the strong inductive electron-withdrawing effect of the adjacent fluorine. This enhanced acidity can lead to stronger interactions, such as hydrogen bonds, within a biological target's binding site.[23]

Key Advantages in Medicinal Chemistry

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Replacing a C-H bond at a site prone to metabolic oxidation (a "metabolic soft spot") with a C-F bond can block this pathway, increasing the drug's half-life and bioavailability.[22][24]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, leading to more favorable interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein, thereby increasing potency.[22]

-

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). This can enhance its ability to cross cell membranes and biological barriers like the blood-brain barrier, which is crucial for CNS-targeted drugs.[22][25]

These combined effects have made fluorinated benzoic acids invaluable scaffolds in a wide range of therapeutic areas, including the development of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antibacterials.[21][23]

Caption: Logical flow of how fluorine substitution improves drug properties.

Conclusion: From a "Savage Beast" to a Pillar of Modern Science

The journey of fluorinated benzoic acids mirrors the maturation of organic chemistry itself. It began with the struggle to control a dangerously reactive element and progressed through the development of elegant, indirect synthetic strategies like the Balz-Schiemann reaction. What was once a niche chemical curiosity has now become an indispensable tool. The unique properties conferred by the carbon-fluorine bond have cemented the role of fluorinated benzoic acids as critical building blocks in the design of modern pharmaceuticals, agrochemicals, and advanced materials, demonstrating how fundamental scientific discovery paves the way for profound technological and medical advancements.[21][26]

References

- BenchChem. (n.d.). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.

- Wikipedia. (n.d.). Organofluorine chemistry.

- Pharmaffiliates. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.

- ResearchGate. (2009). Overview on the history of organfluorine chemistry from the viewpoint of material industry.

- Wikipedia. (n.d.). Swarts fluorination.

- Grokipedia. (n.d.). Swarts fluorination.

- Grokipedia. (n.d.). Balz–Schiemann reaction.

- Sathee Jee. (n.d.). Chemistry Swarts Reaction.

- BYJU'S. (n.d.). Swarts reaction mechanism.

- Science Info. (2023). Swarts Reaction/Swarts Fluorination Reaction: Mechanism, Application.

- Observer Voice. (n.d.). Henri Moissan: The Pioneering Chemist Who Unleashed the Power of Fluorine.

- Proceedings of the Japan Academy, Series B. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry.

- PubMed. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry.